N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide
Description
N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide is a synthetic organic compound characterized by its complex molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4S/c1-12(2)18-16(10-11-24-18)19(21)20-17(14(4)25(5,22)23)15-8-6-13(3)7-9-15/h6-9,12,14,16-18H,10-11H2,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEOBYPXRAWTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)S(=O)(=O)C)NC(=O)C2CCOC2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-methylphenyl and 2-methylsulfonylpropyl intermediates.
Coupling Reaction: These intermediates undergo a coupling reaction under controlled conditions to form the core structure.
Oxolane Ring Formation: The formation of the oxolane ring is achieved through cyclization reactions, often involving specific catalysts and solvents.
Final Coupling: The final step involves coupling the oxolane ring with the carboxamide group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:
Reaction Scale-Up: Scaling up the reactions while maintaining control over reaction conditions.
Purification: Employing advanced purification techniques such as chromatography to ensure high purity of the final product.
Quality Control: Implementing stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Molecular Pathways: Affecting intracellular signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide: shares structural similarities with other sulfonyl-containing compounds and oxolane derivatives.
4-methylphenyl derivatives: Compounds with similar aromatic ring structures.
Methylsulfonylpropyl derivatives: Compounds with similar sulfonyl and propyl groups.
Uniqueness
Structural Complexity: The combination of the oxolane ring and the carboxamide group with the sulfonyl and methylphenyl moieties makes this compound unique.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential and contribute to advancements in science and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
